2-Benzyl-2-phenylhexanoic acid

Catalog No.
S16107132
CAS No.
2955-43-3
M.F
C19H22O2
M. Wt
282.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Benzyl-2-phenylhexanoic acid

CAS Number

2955-43-3

Product Name

2-Benzyl-2-phenylhexanoic acid

IUPAC Name

2-benzyl-2-phenylhexanoic acid

Molecular Formula

C19H22O2

Molecular Weight

282.4 g/mol

InChI

InChI=1S/C19H22O2/c1-2-3-14-19(18(20)21,17-12-8-5-9-13-17)15-16-10-6-4-7-11-16/h4-13H,2-3,14-15H2,1H3,(H,20,21)

InChI Key

AWAOIGUKCPMZAO-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(=O)O

2-Benzyl-2-phenylhexanoic acid is an organic compound with the molecular formula C19_{19}H22_{22}O2_2. It features a hexanoic acid backbone substituted with both benzyl and phenyl groups at the second carbon atom. This unique structure contributes to its distinct chemical and biological properties, making it a compound of interest in various fields, including medicinal chemistry and organic synthesis .

  • Esterification: The carboxylic acid group can react with alcohols to form esters, which are useful in various applications.
  • Reduction: The carboxylic acid can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4_4).
  • Oxidation: The hydroxyl group can be oxidized to yield ketones or further oxidized to carboxylic acids, depending on the conditions used .

Major Products Formed

  • Esterification: Formation of 2-benzyl-2-phenylhexyl ester.
  • Reduction: Formation of 2-benzyl-2-phenylhexanol.
  • Oxidation: Formation of 2-benzyl-2-phenylhexanoic acid derivatives.

Research indicates that 2-benzyl-2-phenylhexanoic acid exhibits various biological activities. It has been studied for its potential anti-inflammatory and analgesic properties. Additionally, its structure suggests possible interactions with biological targets such as enzymes and receptors, which could lead to therapeutic applications in pain management and inflammatory conditions .

The synthesis of 2-benzyl-2-phenylhexanoic acid can be accomplished through several methods:

  • Direct Alkylation: A common method involves the alkylation of hexanoic acid derivatives with benzyl and phenyl groups using alkyl halides in the presence of a base.
  • Conjugate Addition: Another approach is through conjugate addition reactions where nucleophiles add to α,β-unsaturated carbonyl compounds derived from hexanoic acid.
  • Enzymatic Synthesis: Biocatalytic methods using specific enzymes can provide a more environmentally friendly route to synthesize this compound with high selectivity .

2-Benzyl-2-phenylhexanoic acid has several applications across different fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, particularly those targeting inflammatory pathways.
  • Chemical Industry: Used as a building block in organic synthesis for producing complex molecules.
  • Research: Investigated for its potential roles in metabolic pathways and enzyme interactions, contributing to our understanding of biochemical processes .

Studies on the interactions of 2-benzyl-2-phenylhexanoic acid with biological systems have shown that it may modulate enzyme activities. Its structural features allow it to form hydrogen bonds and π-π interactions with aromatic residues in proteins, influencing binding affinities and specificity. These interactions are crucial for understanding its potential therapeutic effects and mechanisms of action .

Several compounds share structural similarities with 2-benzyl-2-phenylhexanoic acid, each exhibiting unique properties:

Compound NameStructure FeaturesUnique Properties
(S)-2-Benzyl-3-hydroxypropanoic acidHydroxy group instead of carboxylic groupDifferent biological activity due to stereochemistry
2-Benzyl-3-oxopropanoic acidContains a ketone instead of a hydroxyl groupUsed in various synthetic applications
3-Phenylpropanoic acidPhenyl group on the third carbonDifferent reactivity patterns compared to benzene rings

Uniqueness

The uniqueness of 2-benzyl-2-phenylhexanoic acid lies in its specific combination of functional groups and sterics, which imparts distinct chemical reactivity and biological activity. Its ability to act as a chiral building block makes it particularly valuable in asymmetric synthesis and pharmaceutical research, distinguishing it from other similar compounds .

XLogP3

5.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

282.161979940 g/mol

Monoisotopic Mass

282.161979940 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-15-2024

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